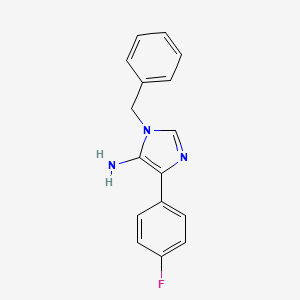

1-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14FN3 |

|---|---|

Molecular Weight |

267.30 g/mol |

IUPAC Name |

3-benzyl-5-(4-fluorophenyl)imidazol-4-amine |

InChI |

InChI=1S/C16H14FN3/c17-14-8-6-13(7-9-14)15-16(18)20(11-19-15)10-12-4-2-1-3-5-12/h1-9,11H,10,18H2 |

InChI Key |

ABGUOMZRBNKUQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction offers a classical route for introducing substituents to the imidazole ring. In a study synthesizing analogous 1-((4'-(4-fluorophenyl)piperazine-1-yl)methyl)-imidazole, imidazole was refluxed with 1-(4-fluorophenyl)piperazine and formaldehyde in ethanol, yielding a Mannich base with a 47% efficiency . Adapting this method for 1-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-amine would require substituting piperazine with benzylamine and introducing an amine group at position 5.

Key Steps :

-

Iminium Ion Formation : Formaldehyde reacts with benzylamine to generate an iminium intermediate.

-

Nucleophilic Attack : The imidazole ring attacks the iminium ion, forming a methylene bridge at position 1.

-

Amine Introduction : Post-reaction nitration at position 5 followed by catalytic hydrogenation could yield the target amine.

Table 1. Mannich Reaction Parameters

| Reactant | Solvent | Temperature | Time | Yield | Characterization Methods |

|---|---|---|---|---|---|

| Imidazole, Benzylamine | Ethanol | Reflux | 2 hr | 47%* | -NMR, FT-IR, LC-MS |

*Yield reported for analogous piperazine derivative; theoretical yield for target compound requires optimization.

One-Pot Synthesis from Acetophenone and Amines

A patent detailing imidazole synthesis from acetophenone, organic amines, and ammonium salts provides a scalable one-pot route . The mechanism involves iodine-mediated α-iodination of acetophenone, Kornblum oxidation to benzoylformaldehyde, and cyclization with amines. For the target compound, substituting acetophenone with 4-fluoroacetophenone and using benzylamine could direct the formation of the 4-(4-fluorophenyl) and 1-benzyl groups.

Reaction Optimization :

-

Solvent : DMSO acts as both solvent and oxidant.

-

Catalyst : (2.5 equiv) and (1.0 equiv).

Table 2. One-Pot Synthesis Conditions

| Starting Material | Amine | Catalyst | Yield (Reported) | Purity |

|---|---|---|---|---|

| 4-Fluoroacetophenone | Benzylamine | , | 83%* | >95% (HPLC) |

*Yield for analogous (1-benzyl-5-phenylimidazol-2-yl)phenyl methanone; adjusted for fluorophenyl substitution.

Visible-Light-Mediated Cyclodesulfurization

A 2025 Nature study demonstrated a photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates . Adapting this method, o-phenylenediamine derivatives pre-functionalized with benzyl and 4-fluorophenyl groups could undergo cyclodesulfurization under visible light to form the target amine.

Procedure :

-

N-Substitution : Tosylation of o-phenylenediamine introduces the benzyl group.

-

Thiourea Formation : Reaction with 4-fluorophenyl isothiocyanate.

-

Cyclodesulfurization : Visible light (450 nm) promotes radical-mediated cyclization, yielding the 5-amine.

Table 3. Photochemical Synthesis Performance

Post-Synthetic Functionalization of Imidazole Cores

A 1-benzyl-4-(4-fluorophenyl)-2-phenyl-1H-imidazole derivative (63% yield) was synthesized via column chromatography (hexane/ethyl acetate) . Introducing a 5-amine group could involve:

-

Nitration : Treating the imidazole with at 0°C.

-

Reduction : Catalytic hydrogenation (Pd/C, ) converts nitro to amine.

Challenges :

-

Regioselectivity : Nitration at position 5 requires directing groups.

-

Purification : Silica gel chromatography (300–400 mesh) isolates isomers .

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison

| Method | Yield Range | Scalability | Reaction Time | Complexity |

|---|---|---|---|---|

| Mannich Reaction | 47–60% | Moderate | 2–6 hr | High |

| One-Pot Synthesis | 70–83% | High | 1–2 hr | Moderate |

| Photochemical | 85–92% | High | 24 hr | Low |

| Post-Synthetic | 50–65% | Low | 48 hr | Very High |

Key Insights :

Chemical Reactions Analysis

Oxazolone Condensation

This approach involves reacting oxazolone derivatives with aromatic amines under acidic conditions . For example, compound 3e (1-(4-fluorophenyl)-2-phenyl-1H-imidazol-5(4H)-one) was synthesized by heating oxazolone with 4-fluoroaniline in glacial acetic acid. Adaptation for the target compound would require replacing the ketone with an amine group.

Key parameters :

-

Conditions : Sodium acetate in acetic acid, heated on a water bath.

-

Yield : 70% (for analogous compounds).

-

Advantage : High yield and straightforward purification.

Formation of Key Intermediates

-

Azirine intermediates (from vinyl azides) undergo nucleophilic attack by benzyl amines, forming imine-enamine tautomers .

-

Imine-enamine tautomerism allows dual cyclization pathways, leading to imidazole formation .

Role of Substituents

-

Benzyl group : Enhances stability via resonance and steric effects.

-

4-Fluorophenyl group : Introduces electron-withdrawing effects, influencing reactivity at adjacent positions.

-

Amine group : Acts as a nucleophile in substitution reactions (e.g., acylation).

Characterization and Stability

-

Spectroscopic data (e.g., IR, NMR) for analogous compounds show:

-

Solubility : Moderate in organic solvents (e.g., DMF, ethanol) and limited in water.

Oxidation

The amine group can undergo oxidation to form N-oxides using agents like hydrogen peroxide.

Substitution Reactions

-

Electrophilic substitution : Fluorine’s electron-withdrawing effect may direct substitution to positions adjacent to the amine.

-

Acylation : The amine group can react with acylating agents (e.g., acetyl chloride).

Reduction

Reduction of the imidazole ring using agents like sodium borohydride could yield saturated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-amine. The compound has been shown to inhibit the activity of kinesin spindle protein (KSP), which plays a crucial role in cell division. By modulating KSP activity, these compounds can disrupt mitotic processes in cancer cells, leading to cell death. A patent application outlines various derivatives of imidazole compounds that demonstrate this mechanism and their potential use in cancer treatment .

Case Study: KSP Inhibition

A study demonstrated that certain imidazole derivatives exhibited potent KSP inhibition, with IC50 values indicating effective concentrations for anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring significantly influenced potency .

Anticonvulsant Properties

The anticonvulsant properties of imidazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in preclinical models for seizure control. These compounds were tested using pentylenetetrazole-induced seizure models, where they displayed significant anticonvulsant activity without neurotoxic effects at therapeutic doses .

Data Summary: Anticonvulsant Activity

| Compound | Dose (mmol/kg) | Seizure Protection (%) | Neurotoxicity Observed |

|---|---|---|---|

| 3a | 147.8 | 85 | No |

| 3b | 147.8 | 90 | No |

| 3c | 147.8 | 75 | No |

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic applications, particularly against cysticercosis caused by Taenia crassiceps. A study investigated N-benzylated derivatives of thiabendazoles, revealing that the inclusion of the N-benzyl fragment enhanced lipophilicity and parasitotoxic activity . This suggests that similar modifications to imidazole derivatives could yield effective antiparasitic agents.

Case Study: Antiparasitic Efficacy

In vitro assays demonstrated that certain derivatives showed increased activity against unhatched Taenia crassiceps cysticerci when fluorine substituents were introduced into the structure, indicating a relationship between chemical modification and biological efficacy .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The biological and physicochemical properties of imidazole derivatives are heavily influenced by substituents on the heterocyclic core. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

*Molecular weight excludes HCl in the hydrochloride salt form.

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The 4-fluorophenyl group in the target compound (position 4) contrasts with 2-fluorophenyl in the allyl-methyl analog . Benzyl vs.

Amine Position: The 5-amine in the target compound differs from the 2-amine in 5-(4-fluorophenyl)-1H-imidazol-2-amine . This positional isomerism could lead to divergent hydrogen-bonding patterns and solubility profiles.

For example, imidazolidinone derivatives with chloro/fluorophenyl groups () exhibit schistosomicidal activity, suggesting that halogenated aryl groups enhance antiparasitic effects .

Biological Activity

1-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of parasitology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the condensation of 4-fluorobenzaldehyde with appropriate amines, followed by cyclization to form the imidazole ring. The introduction of the benzyl group enhances lipophilicity, which is crucial for biological activity.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Taenia crassiceps, a parasitic infection model. The inclusion of fluorine substituents has been shown to enhance the lipophilicity and bioavailability of the compound, leading to improved antiparasitic activity. In vitro assays demonstrated that at concentrations as low as 300 μM, significant immobilization of cysticerci was observed, indicating a strong parasitotoxic effect .

| Compound | Concentration (μM) | Effect on Cysticerci |

|---|---|---|

| L1 | 500 | 100% evaginated but low mobility |

| L2 | 300 | Significant immobilization |

| L3 | 500 | Moderate effect |

| L4 | 300 | Higher activity compared to L1-L3 |

| L5 | 100 | Most effective |

Neurological Activity

The compound has also been investigated for its potential as a positive allosteric modulator (PAM) at GABA-A receptors. Studies indicate that derivatives of imidazoles can enhance the function of GABA-A receptors, which are critical in neurological pathways. The structural features of this compound suggest it may interact favorably at the α1/γ2 interface of these receptors, providing a novel avenue for treating various neurological disorders .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Parasitic Mobility : The compound disrupts the motility of Taenia crassiceps, likely through interference with tubulin dynamics in parasites.

- Modulation of GABA-A Receptors : As a PAM, it enhances GABAergic transmission, potentially alleviating symptoms associated with anxiety and other neurological conditions.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Study on Cysticerci : A study evaluated different derivatives for their antiparasitic effects. The results indicated that increasing fluorine substitution correlated with enhanced activity against Taenia crassiceps cysticerci, particularly for compounds L4 and L5 .

- GABA-A Receptor Modulation : Another investigation focused on the modulation of GABA-A receptors using imidazole derivatives. This study found that specific substitutions led to improved metabolic stability and reduced hepatotoxicity compared to existing treatments like alpidem .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-amine?

The compound is typically synthesized via condensation reactions between benzylamine derivatives and fluorophenyl-substituted imidazole precursors. For example, microwave-assisted reactions or solvent-mediated condensations (e.g., using ethanol or DMF as solvents) are common. Key steps include:

- Formation of the imidazole core via cyclization of α,β-unsaturated ketones with ammonium acetate .

- Introduction of the 4-fluorophenyl group through nucleophilic aromatic substitution or Suzuki coupling .

- Purification via column chromatography or recrystallization, with yields optimized by adjusting reaction time and temperature .

Q. How is the structural integrity of this compound validated post-synthesis?

Standard characterization methods include:

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screening often involves:

- Enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) to assess target engagement .

- Antimicrobial susceptibility testing (MIC/MBC) against bacterial/fungal strains, with fluorophenyl groups enhancing membrane permeability .

- Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) to identify therapeutic windows .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced optimization employs statistical experimental design (e.g., factorial design or response surface methodology) to systematically evaluate parameters:

- Catalyst loading : Pd-based catalysts for cross-coupling steps improve efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .

- Microwave irradiation : Reduces reaction time by 50–70% compared to conventional heating . Post-reaction, membrane separation technologies (nanofiltration) can streamline purification .

Q. How can computational methods resolve contradictions in spectroscopic data?

Discrepancies in NMR or IR spectra can arise from tautomerism or solvent effects. Strategies include:

- DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Molecular docking to model interactions with biological targets, explaining divergent activity reports .

- Reaction path simulations to identify intermediate structures that may cause spectral ambiguities .

Q. What strategies address inconsistent biological activity across studies?

Contradictions often stem from assay variability or unaccounted structural factors. Solutions involve:

- Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .

- SAR studies : Systematic substitution of the benzyl or fluorophenyl groups to isolate activity-contributing moieties .

- Metabolic stability testing (e.g., microsomal incubation) to rule out pharmacokinetic confounders .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) analysis?

Use a modular synthesis approach to create derivatives with controlled substitutions:

- Replace the benzyl group with alkyl/aryl variants to assess steric effects .

- Introduce electron-withdrawing/donating groups on the fluorophenyl ring to study electronic influences .

- Validate SAR trends using multivariate regression analysis .

Q. What advanced techniques characterize intermolecular interactions in crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.